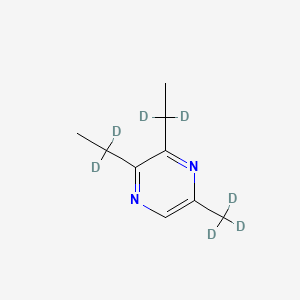
2,3-Diethyl-5-methylpyrazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-5-methylpyrazine-d7 is a deuterated analog of 2,3-Diethyl-5-methylpyrazine. It is a stable isotope-labeled compound, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research for tracing and quantitation purposes due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-5-methylpyrazine-d7 typically involves the deuteration of 2,3-Diethyl-5-methylpyrazine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-5-methylpyrazine-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Corresponding pyrazine N-oxides.
Reduction: Deuterated pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
2,3-Diethyl-5-methylpyrazine-d7 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and distribution of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of pyrazine-based drugs.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-d7 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using techniques such as mass spectrometry. This compound does not have a specific molecular target but is used to study the pathways and interactions of pyrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3-Diethyl-5-methylpyrazine: The non-deuterated analog, commonly used in flavor and fragrance studies.
2,5-Dimethylpyrazine: Another alkylpyrazine with similar applications in flavor research.
2,3-Diethyl-6-methylpyrazine: A structural isomer with different odor properties.
Uniqueness
2,3-Diethyl-5-methylpyrazine-d7 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in complex mixtures, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2 |
InChI Key |
PSINWXIDJYEXLO-AWIXXCAMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C |
Canonical SMILES |
CCC1=NC=C(N=C1CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















